4-Fluoro-1H-indol-7-amine
CAS No.: 292636-13-6
Cat. No.: VC3252647
Molecular Formula: C8H7FN2
Molecular Weight: 150.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 292636-13-6 |
---|---|
Molecular Formula | C8H7FN2 |
Molecular Weight | 150.15 g/mol |
IUPAC Name | 4-fluoro-1H-indol-7-amine |
Standard InChI | InChI=1S/C8H7FN2/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,11H,10H2 |
Standard InChI Key | UHJCYETYVMSJAF-UHFFFAOYSA-N |
SMILES | C1=CC(=C2C=CNC2=C1N)F |
Canonical SMILES | C1=CC(=C2C=CNC2=C1N)F |
Introduction
Chemical Identity and Structure
4-Fluoro-1H-indol-7-amine is characterized by a specific set of chemical identifiers that distinguish it from other similar compounds:
Basic Chemical Information
Parameter | Value |
---|---|
CAS Number | 292636-13-6 |
Molecular Formula | C8H7FN2 |
Molecular Weight | 150.15 g/mol |
IUPAC Name | 4-fluoro-1H-indol-7-amine |
The compound belongs to the indole class, which is a heterocyclic aromatic organic compound with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered pyrrole ring. The specific structure of 4-Fluoro-1H-indol-7-amine features a fluorine atom at the 4-position and an amino group at the 7-position of the indole scaffold.
Structural Identifiers
The compound can be uniquely identified using various chemical notation systems:
Identifier Type | Value |
---|---|
Standard InChI | InChI=1S/C8H7FN2/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,11H,10H2 |
Standard InChIKey | UHJCYETYVMSJAF-UHFFFAOYSA-N |
SMILES | C1=CC(=C2C=CNC2=C1N)F |
Canonical SMILES | C1=CC(=C2C=CNC2=C1N)F |
PubChem Compound ID | 45078698 |
These identifiers ensure unambiguous identification of the compound in chemical databases and literature.
Physical and Chemical Properties
Physical Characteristics
The physical properties of 4-Fluoro-1H-indol-7-amine show some variation across different commercial sources:
Property | Value | Source |
---|---|---|
Appearance | White powders | ENAO Chemical |
Appearance | Off-white solid | Sigma-Aldrich |
Physical state | Liquid | Regent Science Industry |
Purity (commercial) | 95%+ to 98% | Various sources |
The discrepancy in physical state reported by different suppliers (powder vs. liquid) may indicate different formulations, preparation methods, or storage conditions .
Storage Parameter | Recommendation |
---|---|
Temperature | 2-8°C (refrigerated) |
Environment | Dark place, inert atmosphere |
Container | Glass bottle or drum |
These storage recommendations suggest that the compound may be sensitive to light, oxygen, or temperature, which is common for many indole derivatives .
Applications and Research Relevance
Pharmaceutical Applications
4-Fluoro-1H-indol-7-amine has potential applications in pharmaceutical research:
Application Area | Details |
---|---|
Pharmaceuticals | Used as a building block in medicinal chemistry |
Skincare | Potential ingredient in formulations |
Medical Ingredients | Precursor for bioactive compounds |
The indole scaffold, to which this compound belongs, is considered an excellent framework for synthetic manipulations with multiple biological properties . Indole derivatives have been extensively studied for their diverse biological activities including anti-inflammatory, antimicrobial, and anticancer properties.
Research Applications
As a research tool, the compound offers valuable characteristics:
-
Serves as an intermediate in the synthesis of more complex molecules with potential biological activity
-
May contribute to structure-activity relationship studies in drug discovery
Desired Concentration | Amount of Compound |
---|---|
For 1 mg | For 5 mg |
1 mM | 6.66 mL |
5 mM | 1.332 mL |
10 mM | 0.666 mL |
These calculations are based on the molecular weight of 150.15 g/mol, and volumes represent the amount of solvent required to achieve the desired concentration .
Supplier | Purity | Form |
---|---|---|
ENAO Chemical | 95%+ | White powder |
Regent Science | ≥98% | Liquid |
Sigma-Aldrich | 96% | Off-white solid |
Vulcanchem | Not specified | Not specified |
This availability from multiple sources facilitates its use in research and development activities.
Hazard Statement | Description |
---|---|
H302 | Harmful if swallowed |
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H332 | Harmful if inhaled |
H335 | May cause respiratory irritation |
These classifications suggest that appropriate safety measures should be taken when handling the compound.
Structural Significance and Relationships
Comparison with Similar Compounds
4-Fluoro-1H-indol-7-amine belongs to a broader class of fluorinated indole derivatives, which have attracted interest in medicinal chemistry:
The strategic placement of fluorine atoms in pharmaceutical compounds can significantly alter biological activity, metabolic stability, and physicochemical properties .
Significance of Fluorination
Fluorination of indole derivatives, as seen in 4-Fluoro-1H-indol-7-amine, offers several advantages in medicinal chemistry:
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Enhanced metabolic stability due to the strong C-F bond
-
Modified electronic properties of the molecule
-
Potential changes in lipophilicity and membrane permeability
-
Altered hydrogen bonding capabilities that may impact protein binding
These properties make fluorinated indole derivatives valuable starting materials in the development of bioactive compounds .
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